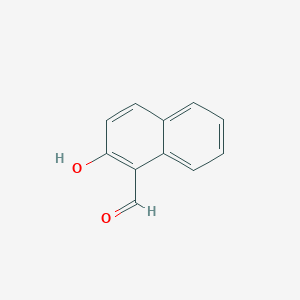

2-Hidroxi-1-naftalenaldehído

Descripción general

Descripción

Aplicaciones Científicas De Investigación

CFL-137 tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

CFL-137 ejerce sus efectos inhibiendo la mutación KRasG12C, que es una mutación conductora en varios cánceres. El compuesto se une covalentemente a la cisteína nucleofílica 12 (Cys12) ubicada en el bolsillo hidrofóbico de conmutación II cerca del sitio de unión ortostérico de la KRas mutada . Esta unión interrumpe las vías de señalización involucradas en la proliferación y supervivencia celular, lo que lleva a una reducción del crecimiento tumoral .

Análisis Bioquímico

Biochemical Properties

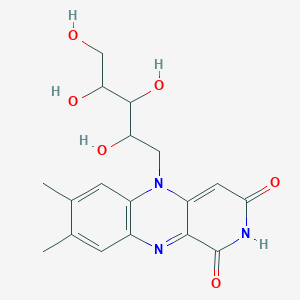

2-Hydroxy-1-naphthaldehyde interacts with various biomolecules in biochemical reactions. For instance, it has been found to participate in the formation of Schiff bases through condensation with various amines . This interaction involves the formation of an imine bond, which exhibits trans-geometry and is coplanar with the aromatic moiety of the compound .

Molecular Mechanism

The molecular mechanism of 2-Hydroxy-1-naphthaldehyde involves excited-state intramolecular proton transfer (ESIPT) fluorescence . This process involves the conversion from an excited enol form to a keto form, facilitated by medium intramolecular interaction .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits stability in its enol form in both the ground state and excited state .

Metabolic Pathways

It is known that the compound can undergo various transformations, including the formation of Schiff bases .

Transport and Distribution

It is known that the compound is soluble in ethanol, ether, and petroleum, but insoluble in water .

Subcellular Localization

It is known that the compound is sensitive to air and should be stored under dry inert gas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

CFL-137 se puede sintetizar a través de varias rutas químicas. Un método común implica la reacción de 2-naftol con formaldehído en condiciones ácidas para formar 2-hidroxi-1-naftaldehído . La reacción normalmente requiere un catalizador y se lleva a cabo a temperaturas elevadas para garantizar la conversión completa.

Métodos de Producción Industrial

En entornos industriales, la producción de CFL-137 implica síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye pasos de purificación rigurosos, como la recristalización y la cromatografía, para obtener el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones

CFL-137 experimenta varias reacciones químicas, que incluyen:

Oxidación: CFL-137 se puede oxidar para formar ácidos carboxílicos correspondientes.

Reducción: La reducción de CFL-137 puede producir derivados de alcohol.

Sustitución: El compuesto puede participar en reacciones de sustitución aromática electrófila debido a la presencia del grupo hidroxilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

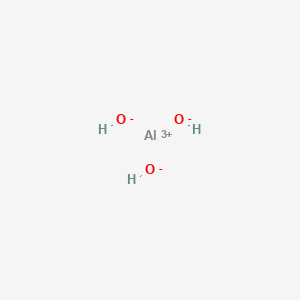

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes nitrantes en condiciones ácidas o básicas.

Productos Principales

Los productos principales formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y compuestos aromáticos sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Compuestos Similares

- 2-Hidroxi-3-naftaldehído

- 2-Hidroxi-4-naftaldehído

- 2-Hidroxi-5-naftaldehído

Unicidad

CFL-137 se destaca por su potente inhibición de la mutación KRasG12C, que no se observa comúnmente en otros compuestos similares. Su mecanismo de unión único y su alta especificidad lo convierten en una herramienta valiosa en la investigación del cáncer .

Propiedades

IUPAC Name |

2-hydroxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCCNERMXRIPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061041 | |

| Record name | 1-Naphthalenecarboxaldehyde, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 2-Hydroxy-1-naphthaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

708-06-5 | |

| Record name | 2-Hydroxy-1-naphthaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-1-naphthaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1-naphthaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxaldehyde, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenecarboxaldehyde, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FORMYL-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP9CFN7QNL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

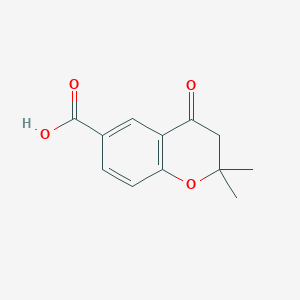

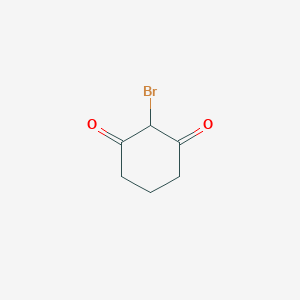

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Hydroxy-1-naphthaldehyde has the molecular formula C11H8O2 and a molecular weight of 172.18 g/mol. []

ANone: Key spectroscopic features include:

- IR: Strong band at ~1650 cm-1 due to C=O stretching, broad band near ~3050 cm-1 due to O-H stretching. [, , ]

- UV-Vis: Three characteristic bands (α, β, p) attributed to π → π* transitions and electronic transitions from HOMO to LUMO. []

A: 2-Hydroxy-1-naphthaldehyde is soluble in common organic solvents like ethanol, methanol, and diethyl ether. [] It is generally insoluble in water but may show slight solubility in hot water. []

A: Research indicates the type and position of substituents on the aromatic ring of Schiff bases derived from 2-Hydroxy-1-naphthaldehyde influence melting point trends. For example, electron-withdrawing groups like -F, -Cl, and -Br generally lead to higher melting points compared to electron-donating groups like -OCH3. The position of the substituent (ortho, meta, para) also impacts melting point, with para-substituted derivatives often exhibiting higher melting points. []

A: Yes, metal complexes anchored on supports like polyethylene glycol (PEG) or montmorillonite clay, utilizing ligands derived from 2-Hydroxy-1-naphthaldehyde, have shown potential as catalysts. The anchoring process can increase surface area, potentially enhancing catalytic activity. []

A: Yes, Density Functional Theory (DFT) has been employed to optimize the molecular structure of 2-Hydroxy-1-naphthaldehyde-based ruthenium(II) complexes. These calculations provided insights into the geometry and electronic structure of the complexes. [] Additionally, 3D molecular modeling has been used to analyze bond lengths, bond angles, and overall molecular geometry of oxoperoxomolybdenum(VI) chelates containing 2-Hydroxy-1-naphthaldehyde, aiding in structure elucidation. []

A: Research indicates that structural modifications to 2-Hydroxy-1-naphthaldehyde derivatives can significantly influence their biological activity. For example, introducing different substituents on the aromatic ring of thiosemicarbazide derivatives of 2-Hydroxy-1-naphthaldehyde demonstrated varying levels of antifungal activity against common crop pathogens. The location and type of substituent on the benzene ring directly correlated to the observed antifungal activity. []

ANone: Common techniques include:

- Spectroscopy: Infrared (IR) spectroscopy helps identify functional groups like C=O and O-H. UV-Vis spectroscopy helps analyze electronic transitions and complex formation. [, , , ] NMR (1H and 13C) is used to determine the structure and purity of synthesized compounds. [, , ]

- Thermal analysis: Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition patterns of complexes. [, , , ]

- Other techniques: Elemental analysis confirms the composition of synthesized compounds. [, , , , , , , , ] Molar conductance measurements provide information about the electrolytic nature of complexes. [, , ] Single-crystal X-ray diffraction provides detailed structural information about crystalline complexes. [, ]

ANone: 2-Hydroxy-1-naphthaldehyde and its derivatives have found applications in various fields, including:

- Analytical Chemistry: Used as a reagent in the spectrophotometric determination of metal ions like Thorium(IV), Uranium(VI), Iron(III), and hydrazine in various samples. [, , , ]

- Coordination Chemistry: Acts as a versatile ligand for the synthesis of various transition metal complexes exhibiting interesting structural and magnetic properties. [, , , , , , , , , , , , , , ]

- Medicinal Chemistry: Derivatives, particularly Schiff bases, exhibit potential antimicrobial and antifungal activities. [, , , , ] Some derivatives show promise as urease inhibitors. [] Studies have investigated the use of 2-Hydroxy-1-naphthaldehyde derivatives as potential anticancer agents. []

- Material Science: Metal complexes incorporated into suitable supports like clays have shown potential in catalytic applications. [] Some derivatives have fluorescent properties, making them useful in sensor development. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)